molecular formula C13H10BrN3 B2535941 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline CAS No. 1184914-90-6

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Cat. No.: B2535941
CAS No.: 1184914-90-6
M. Wt: 288.148
InChI Key: ULOOVSRVMGQVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Biochemical Analysis

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties, suggesting potential cellular effects .

Molecular Mechanism

Quinoline-containing pyrazole heterocycles have been found to inhibit c-MET in both in vitro and in vivo target modulation studies . This suggests that this compound could exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different pyrazole derivatives .

Scientific Research Applications

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is unique due to the presence of both the bromine atom and the methyl group on the pyrazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-bromo-3-(1-methylpyrazol-4-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOVSRVMGQVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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